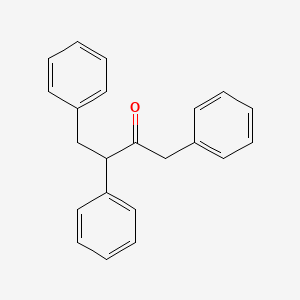
2-Butanone, 1,3,4-triphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butanone, 1,3,4-triphenyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms, one of which is part of a butanone structure, and the other is substituted with three phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
2-Butanone, 1,3,4-triphenyl- can be synthesized through several methods. One common approach involves the use of the Wittig reaction, where an organophosphorus ylide reacts with a ketone to form the desired product . The reaction typically requires strong bases such as butyl lithium and is carried out under anhydrous conditions to prevent the decomposition of the ylide.
Another method involves the aldol condensation reaction, where two aldehydes or ketones react to form a β-hydroxy ketone, which can then undergo dehydration to yield the final product . This reaction is usually catalyzed by bases such as sodium hydroxide or acids such as sulfuric acid.
Industrial Production Methods
Industrial production of 2-Butanone, 1,3,4-triphenyl- often involves the dehydrogenation of 2-butanol using catalysts such as copper, zinc, or bronze at high temperatures ranging from 400 to 550°C . This method ensures high conversion rates and selectivity towards the desired product.
化学反应分析
Types of Reactions
2-Butanone, 1,3,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated phenyl derivatives.
科学研究应用
2-Butanone, 1,3,4-triphenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Butanone, 1,3,4-triphenyl- involves its interaction with various molecular targets and pathways. For example, in the aldol reaction, the compound forms an enolate intermediate, which then reacts with a carbonyl group to form a β-hydroxy ketone . This intermediate can undergo further reactions, such as dehydration, to yield the final product. The specific molecular targets and pathways depend on the type of reaction and the conditions used.
相似化合物的比较
Similar Compounds
Acetophenone: A simpler ketone with one phenyl group.
Benzophenone: A ketone with two phenyl groups.
Triphenylmethane: A compound with three phenyl groups attached to a central carbon atom.
Uniqueness
2-Butanone, 1,3,4-triphenyl- is unique due to its combination of a butanone structure with three phenyl groups, which imparts distinct chemical and physical properties. This structural arrangement allows for a wide range of chemical reactions and applications that are not possible with simpler ketones or aromatic compounds.
属性
CAS 编号 |
62640-72-6 |
|---|---|
分子式 |
C22H20O |
分子量 |
300.4 g/mol |
IUPAC 名称 |
1,3,4-triphenylbutan-2-one |
InChI |
InChI=1S/C22H20O/c23-22(17-19-12-6-2-7-13-19)21(20-14-8-3-9-15-20)16-18-10-4-1-5-11-18/h1-15,21H,16-17H2 |
InChI 键 |
DHCDVVIUFMJGFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


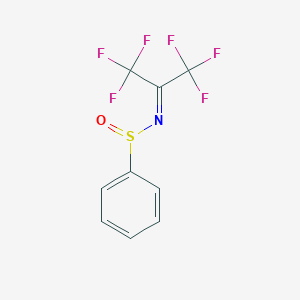

![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
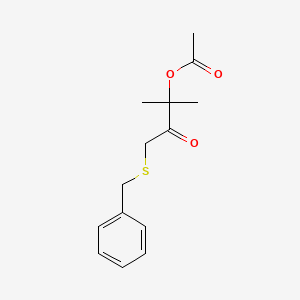
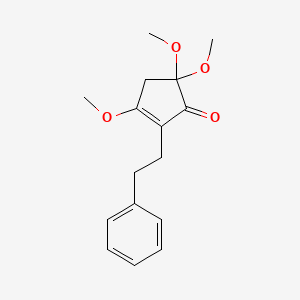
![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
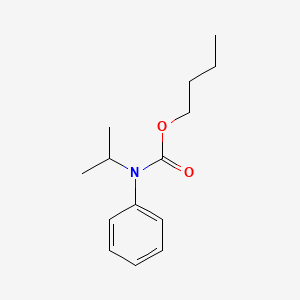

![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)
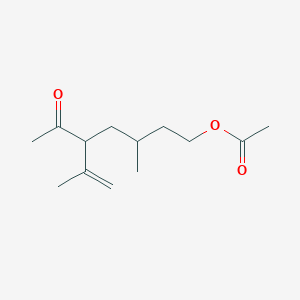

![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
